molecular formula C16H18N2O2S B11944506 Mesitylenesulfonic benzylidenehydrazide CAS No. 16182-18-6

Mesitylenesulfonic benzylidenehydrazide

Cat. No.: B11944506
CAS No.: 16182-18-6
M. Wt: 302.4 g/mol
InChI Key: UZISGOKGIUQLLS-BOPFTXTBSA-N
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Description

Mesitylenesulfonic benzylidenehydrazide is a chemical compound with the molecular formula C16H18N2O2S and a molecular weight of 302.398 g/mol . It is known for its unique structure, which includes a mesitylene group (2,4,6-trimethylbenzene) attached to a sulfonic acid group and a benzylidenehydrazide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mesitylenesulfonic benzylidenehydrazide typically involves the reaction of mesitylenesulfonyl chloride with benzylidenehydrazine. The process begins with the preparation of mesitylenesulfonyl chloride by reacting mesitylene with chlorosulfonic acid. This reaction is carried out under controlled temperature conditions to avoid excessive heat and ensure the formation of the desired product .

Once mesitylenesulfonyl chloride is obtained, it is reacted with benzylidenehydrazine in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is cooled to maintain a low temperature, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Mesitylenesulfonic benzylidenehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of mesitylenesulfonic benzylidenehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with protein synthesis and DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic benzylidenehydrazide
  • Mesitylenesulfonic ethylidenehydrazide
  • Mesitylenesulfonic isopropylidenehydrazide
  • 2-Methoxybenzoic benzylidenehydrazide
  • Benzoic acid benzylidenehydrazide

Uniqueness

Mesitylenesulfonic benzylidenehydrazide is unique due to its specific combination of a mesitylene group and a benzylidenehydrazide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

CAS No.

16182-18-6

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H18N2O2S/c1-12-9-13(2)16(14(3)10-12)21(19,20)18-17-11-15-7-5-4-6-8-15/h4-11,18H,1-3H3/b17-11-

InChI Key

UZISGOKGIUQLLS-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C\C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC=CC=C2)C

Origin of Product

United States

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